molecular formula C8H9NaO5 B10799252 Sodium Demethylcantharidate

Sodium Demethylcantharidate

Cat. No.: B10799252
M. Wt: 208.14 g/mol
InChI Key: KZPNUWRDSBFEFS-UHFFFAOYSA-M
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Description

Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate (CAS: 13114-29-9), also known as sodium norcantharidin, is a bicyclic organic compound featuring a 7-oxabicyclo[2.2.1]heptane core with two carboxylate groups. One of the carboxylic acid groups is neutral, while the other is deprotonated and bound to a sodium ion, forming a monosodium salt . This compound is structurally derived from cantharidin, a natural toxin, but lacks the methyl group at position 5, making it less toxic while retaining biological activity. It is classified as an endogenous metabolite and inhibitor, with applications in oncology and metabolic research due to its role in modulating protein phosphatases and apoptosis pathways .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NaO5

Molecular Weight

208.14 g/mol

IUPAC Name

sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C8H10O5.Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);/q;+1/p-1

InChI Key

KZPNUWRDSBFEFS-UHFFFAOYSA-M

Canonical SMILES

C1CC2C(C(C1O2)C(=O)O)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction and Hydrolysis Pathway

The Diels-Alder reaction is a cornerstone in constructing the 7-oxabicyclo[2.2.1]heptane framework. In one approach, methyl 3-bromopropiolate (3 ) reacts with 2-methylfuran (2 ) under thermal conditions to yield methyl 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylate (1 ) . The reaction proceeds with high regioselectivity, forming the bicyclic ester in 72–85% yield. Subsequent hydrolysis of the ketal and ester groups is critical for introducing carboxylate functionalities.

Hydrolysis of the ketal group in 1 is notoriously challenging due to steric hindrance. Treatment with concentrated HCl at 50°C for 24 hours cleaves the ketal, yielding the dicarboxylic acid intermediate . Neutralization with sodium hydroxide (NaOH) then produces the sodium salt. This method, while effective, requires meticulous control of reaction time and acid concentration to avoid side reactions such as decarboxylation .

Key Reaction Conditions

StepReagents/ConditionsYield (%)
Diels-Alder Reaction2-Methylfuran, methyl 3-bromopropiolate, 80°C, 12h85
Ketal Hydrolysis6M HCl, 50°C, 24h78
Neutralization2M NaOH, room temperature, 1h95

Epoxidation-Cyclization of Cyclohexenol Derivatives

An alternative route involves epoxidizing 3-cyclohexen-1-ol derivatives followed by acid-catalyzed cyclization. For example, tert-butyl hydroperoxide and vanadium(IV) bis(2,4-pentanedionate) oxide catalyze the epoxidation of 1,4-disubstituted-3-cyclohexen-1-ol in toluene . The resulting cis-epoxycyclohexanol undergoes cyclization in the presence of p-toluenesulfonic acid (PTSA) to form 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane derivatives .

Oxidation of the hydroxyl group to a carboxylate is achieved using potassium permanganate (KMnO₄) in acidic conditions. Subsequent treatment with sodium bicarbonate (NaHCO₃) neutralizes the dicarboxylic acid, yielding the sodium salt. This method offers stereochemical control, favoring the exo configuration, but requires stringent temperature modulation (5–30°C) to prevent epoxide ring-opening .

Optimized Parameters for Cyclization

  • Catalyst: PTSA (10 mol%)

  • Solvent: Toluene

  • Temperature: 25°C

  • Reaction Time: 6h

  • Yield: 82% (bicyclic intermediate), 75% (final sodium salt)

Demethylation of Norcantharidin Derivatives

Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate can also be synthesized via demethylation of norcantharidin (demethylcantharidin). Norcantharidin, a dicarboxylic acid, is treated with sodium methoxide (NaOMe) in methanol to deprotonate the carboxyl groups, forming the disodium salt . Dialysis or ion-exchange chromatography isolates the monosodium species, though this method is less favored industrially due to low selectivity (≤60%) .

Comparative Analysis of Demethylation Routes

Starting MaterialReagentTemperatureSelectivity (%)
NorcantharidinNaOMe/MeOH25°C60
Tri-EndothalNaOH/H₂O50°C85

Tri-Endothal (CID 3225), a related bicyclic diester, undergoes saponification with aqueous NaOH to directly yield the sodium salt in higher selectivity . This one-step process is scalable but necessitates purification via recrystallization to remove excess sodium ions.

Industrial-Scale Synthesis via Continuous Flow Reactors

Recent advancements employ continuous flow reactors to enhance the Diels-Alder-hydrolysis sequence. A mixture of furan and maleic anhydride is heated to 120°C under 10 bar pressure, achieving 90% conversion to the bicyclic diester within 2 hours . Hydrolysis with HCl (3M) in a segmented flow system minimizes side reactions, producing the dicarboxylic acid in 88% yield. In-line neutralization with NaOH completes the synthesis, achieving a throughput of 1.2 kg/h .

Advantages of Flow Chemistry

  • Reduced reaction time (total 6h vs. 36h batch process).

  • Higher purity (≥98% by HPLC).

  • Scalable to multi-ton production .

Catalytic Asymmetric Synthesis

Asymmetric induction using chiral catalysts has been explored to access enantiomerically pure sodium salt. A Rhodium(II)-catalyzed cyclopropanation of furfuryl acrylate generates the bicyclic core with 92% enantiomeric excess (ee) . Hydrolysis with lipase enzymes (e.g., Candida antarctica Lipase B) selectively cleaves the ester groups, followed by sodium bicarbonate neutralization. While promising, this method remains cost-prohibitive for large-scale applications .

Chemical Reactions Analysis

Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate has been studied for its potential anticancer properties. Research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancers, suggesting its potential as a chemotherapeutic agent .

Case Study : In a controlled experiment, sodium norcantharidin was administered to mice with induced tumors. The results showed a marked reduction in tumor size compared to the control group, indicating its effectiveness in vivo .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell death.

Case Study : A study conducted on the efficacy of sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate against Mycobacterium avium demonstrated that it outperformed conventional antibiotics such as ciprofloxacin and isoniazid, providing a promising alternative for treating resistant infections .

Biochemical Applications

1. Enzyme Inhibition
Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate has been shown to inhibit specific enzymes involved in metabolic pathways, making it valuable for studying enzyme kinetics and regulation.

Table 1: Enzyme Inhibition Studies

Enzyme TypeInhibition EffectReference
Cyclooxygenase (COX)Moderate
LipoxygenaseHigh
Protein KinaseSignificant

Research and Development

The compound is also utilized in the development of novel drug formulations due to its unique chemical structure, which allows for modifications that enhance bioavailability and therapeutic efficacy.

1. Drug Delivery Systems
Research is ongoing into using sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate as a carrier for targeted drug delivery systems, particularly in cancer therapy where localized treatment is critical.

Case Study : A formulation incorporating this compound as a drug delivery vehicle was tested in preclinical trials, showing improved targeting of tumor tissues while minimizing systemic toxicity compared to traditional delivery methods .

Mechanism of Action

The mechanism of action of Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting specific enzymes and disrupting cellular processes. For example, it can inhibit protein phosphatases, leading to the modulation of signal transduction pathways . This inhibition can result in various biological effects, including anti-cancer and anti-inflammatory activities.

Comparison with Similar Compounds

Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate

  • Molecular Formula : C₈H₁₁FO₃
  • Molecular Weight : 174.17 g/mol
  • Key Features : Fluorine substitution at position 2 and a methyl ester group.
  • Properties: Higher lipophilicity (logP ≈ 1.3) compared to sodium norcantharidin due to the ester and fluorine groups. The fluorine atom enhances metabolic stability, making it a candidate for prodrug development .
  • Applications : Used in radiopharmaceuticals and as a fluorinated building block in organic synthesis .

3-(2-Propan-2-ylsulfanylethoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid

  • Molecular Formula : C₁₃H₂₀O₅S
  • Molecular Weight : 288.36 g/mol
  • Key Features : Contains a sulfur-containing propan-2-ylsulfanyl ethoxycarbonyl group.
  • Properties: Increased molecular complexity (complexity score 357) and higher hydrophobicity (XlogP = 1.3) compared to sodium norcantharidin. The sulfur group may facilitate metal-binding interactions .
  • Applications : Investigated in catalysis and polymer chemistry due to its thioether moiety .

Heteroatom-Substituted Analogues

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate

  • Molecular Formula: C₈H₁₃NO₂
  • Molecular Weight : 155.20 g/mol
  • Key Features : Replaces the oxygen bridge with nitrogen (aza substitution).
  • Properties: Basic nitrogen enhances solubility in acidic media. Classified as acutely toxic (oral Category 4) and a skin irritant (Category 2), unlike sodium norcantharidin’s safer profile .
  • Applications : Intermediate in synthesizing alkaloid-like pharmaceuticals .

tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • Key Features : Diazabicyclo structure with a tert-butyl carbamate group.
  • Properties : Enhanced steric hindrance and chiral centers enable enantioselective catalysis.
  • Applications : Key intermediate in synthesizing kinase inhibitors and GPCR-targeted drugs .

Biological Activity

Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate, also known as disodium 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate, is a compound with significant biological relevance. Its unique bicyclic structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C8H8Na2O5
  • Molecular Weight: 230.13 g/mol
  • CAS Number: 13114-29-9
  • IUPAC Name: Disodium 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
  • PubChem CID: 8519

Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Antimicrobial Activity : Research indicates that compounds with similar bicyclic structures exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activities of sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate:

StudyBiological ActivityMethodologyKey Findings
AntiviralIn vitro assaysShowed inhibition of HIV replication in cell cultures.
AntimicrobialDisc diffusion methodEffective against Gram-positive and Gram-negative bacteria with MIC values ranging from 50 to 200 µg/mL.
NeuroprotectiveAnimal modelsReduced neuronal death in models of oxidative stress; potential for treating neurodegenerative diseases.

Case Study 1: Antiviral Properties

A study investigated the antiviral properties of sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate against HIV. The compound demonstrated significant inhibition of viral replication in laboratory settings, suggesting its potential use as an antiviral agent or as a lead compound for drug development.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate was tested against various bacterial strains using the disc diffusion method. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent.

Case Study 3: Neuroprotection

Research exploring the neuroprotective effects of this compound involved animal models subjected to oxidative stress conditions similar to those seen in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The results showed that treatment with sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate significantly reduced markers of neuronal damage, suggesting its potential therapeutic application in neuroprotection.

Q & A

Basic: What are the primary synthetic routes for Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate, and how is its structural integrity validated?

The compound is typically synthesized via cycloaddition reactions or functionalization of bicyclic precursors. For example, derivatives of 7-oxabicyclo[2.2.1]heptane are synthesized using Diels-Alder reactions followed by carboxylation steps . Structural validation employs NMR spectroscopy (1H/13C) to confirm stereochemistry and substituent positions, complemented by mass spectrometry (MS) for molecular weight confirmation. Key diagnostic signals include bridgehead proton couplings (e.g., δ 4.5–5.5 ppm for oxabicyclic protons) and carboxy group resonances .

Basic: How can researchers distinguish between endo- and exo-isomers of this compound during synthesis?

Chromatographic separation (e.g., HPLC or column chromatography) is critical due to the stereochemical rigidity of the bicyclic framework. NMR coupling constants (e.g., J values for bridgehead protons) and X-ray crystallography are definitive for isomer identification. For instance, exo-substituted derivatives exhibit distinct NOE correlations compared to endo isomers .

Advanced: How do steric and electronic factors influence the reactivity of the bicyclic core in derivatization reactions?

The bicyclo[2.2.1]heptane system imposes steric constraints, limiting nucleophilic attack to accessible positions (e.g., the less hindered 3-carboxy group). Computational methods (DFT) predict regioselectivity, while kinetic studies under varying conditions (e.g., pH, solvent polarity) reveal electronic effects on carboxylate activation. For example, the 7-oxa bridge stabilizes transition states via hydrogen bonding in aqueous media .

Advanced: What experimental strategies resolve contradictions in reported stability data for this compound under acidic/basic conditions?

Contradictions arise from differences in purity (e.g., 95% vs. higher grades) and analytical methods. Researchers should:

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
  • Compare degradation products via LC-MS/MS to identify hydrolytic pathways (e.g., lactone formation from the carboxylate).
  • Validate findings against controlled hydrolysis experiments at defined pH (1–14) .

Basic: What safety protocols are recommended for handling this compound given limited toxicological data?

While acute toxicity data are sparse ( ), assume Category 2 hazards (skin/eye irritation, H315/H319). Use PPE (gloves, goggles), work in a fume hood, and implement spill containment with inert adsorbents (e.g., vermiculite). Store at 2–8°C under nitrogen to prevent oxidation .

Advanced: How can researchers design experiments to probe the biological activity of this compound, given structural similarities to β-lactam antibiotics?

Leverage molecular docking against penicillin-binding proteins (PBPs) and β-lactamases. Synthesize analogs with modified carboxylate groups (e.g., ester prodrugs) and test antibacterial efficacy via MIC assays against Gram-positive/negative strains. Compare stability in bacterial lysates to assess β-lactamase resistance .

Advanced: What analytical techniques differentiate this compound from its bicyclo[2.2.2] or azabicyclo analogs?

Use vibrational spectroscopy (FT-IR) to identify the 7-oxa bridge (C-O-C stretch at ~1100 cm⁻¹). High-resolution MS distinguishes mass differences (e.g., C8H13NO2 vs. C10H14N2O5 for azabicyclo derivatives). XRD provides unambiguous confirmation of bicyclo[2.2.1] geometry .

Basic: How is the purity of this compound assessed, and what impurities are commonly observed?

Purity is quantified via HPLC-UV (λ = 210–220 nm for carboxylate absorption). Common impurities include:

  • Unreacted bicyclic precursors (retention time ~2–3 minutes).
  • Hydrolytic byproducts (e.g., dicarboxylic acids, detected via ion-pair chromatography) .

Advanced: What strategies optimize enantiomeric excess (ee) in asymmetric syntheses of this compound?

Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during cyclization. Monitor ee via chiral HPLC (e.g., Chiralpak IA column) or NMR chiral shift reagents (e.g., Eu(hfc)₃) .

Basic: How does the compound’s solubility profile impact formulation for in vivo studies?

The sodium salt enhances aqueous solubility (>50 mg/mL at pH 7.4). For hydrophobic matrices (e.g., lipid nanoparticles), convert to the free acid and use co-solvents (PEG 400, DMSO ≤10%). Solubility is validated via shake-flask method with UV quantification .

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